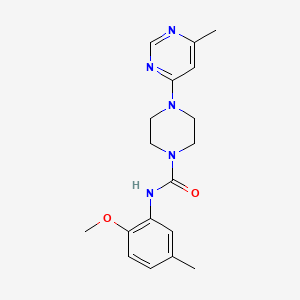
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry, primarily due to its potential therapeutic applications. This article explores its biological activity, focusing on various aspects such as pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a methoxy and methylphenyl group, along with a pyrimidine moiety. This structural configuration is significant for its interaction with biological targets.
Chemical Formula : C15H20N4O
Molecular Weight : 284.35 g/mol
Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit specific kinases involved in cancer cell proliferation.
- Mechanism : The compound may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of piperazine derivatives have revealed their effectiveness against various bacterial strains, including multidrug-resistant organisms.
- Case Study : A derivative similar to this compound demonstrated activity against Staphylococcus aureus and Mycobacterium species, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
Interaction with Biological Targets
The biological activity of the compound is largely attributed to its ability to bind specific receptors or enzymes:
- Piperazine Ring : The piperazine moiety enhances solubility and facilitates interaction with various biological targets, including neurotransmitter receptors and kinases.
- Pyrimidine Moiety : This component contributes to the compound's ability to inhibit nucleic acid synthesis, which is crucial for both cancer cell proliferation and bacterial growth.
In Vivo Studies
In vivo studies have shown that similar compounds exhibit favorable pharmacokinetic profiles, including adequate oral bioavailability and low toxicity.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Maximum Tolerated Dose | 2000 mg/kg |
These parameters indicate that the compound could be a viable candidate for further development in therapeutic applications .
Toxicity Assessment
Toxicity studies have indicated that the compound exhibits no acute toxicity at high doses in animal models, suggesting a favorable safety profile for potential clinical use .
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-4-5-16(25-3)15(10-13)21-18(24)23-8-6-22(7-9-23)17-11-14(2)19-12-20-17/h4-5,10-12H,6-9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFMVIOVOQZREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














